2-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
The synthesis of 2-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole and pyrazole intermediates, followed by their coupling with piperidine and pyridazinone derivatives under controlled conditions. Common reagents used in these reactions include halogenated compounds, acids, bases, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings or modify existing ones
Scientific Research Applications
2-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 2-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with benzoxazole, piperidine, pyrazole, and pyridazinone moieties. These compounds may share some chemical properties but differ in their biological activity and applications. Examples include:
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Known for their antibacterial activity.
Imidazole derivatives: Widely studied for their broad range of biological activities.
Properties
IUPAC Name |
2-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14-13-15(2)26(23-14)19-7-8-20(28)27(24-19)16-9-11-25(12-10-16)21-22-17-5-3-4-6-18(17)29-21/h3-8,13,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWMQSBTAROMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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